BenchChemオンラインストアへようこそ!

tricyclon A

Hemolysis Drug Safety Cyclotide Therapeutics

Tricyclon A is a 33-amino-acid cyclotide—a head-to-tail cyclized plant peptide stabilized by a cystine knot—isolated from Viola tricolor and Viola odorata. Belonging to the Möbius subfamily, it exhibits the exceptional thermal, chemical, and enzymatic stability characteristic of all cyclotides.

Molecular Formula
Molecular Weight
Cat. No. B1575659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametricyclon A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclon A Procurement & Selection Guide: Sourcing the Low-Hemolytic Cyclotide with a Distinct β-Sheet Protrusion


Tricyclon A is a 33-amino-acid cyclotide—a head-to-tail cyclized plant peptide stabilized by a cystine knot—isolated from Viola tricolor and Viola odorata [1][2]. Belonging to the Möbius subfamily, it exhibits the exceptional thermal, chemical, and enzymatic stability characteristic of all cyclotides [1]. Its NMR solution structure (PDB 1YP8) reveals a unique structural feature: a loop that is disordered in other cyclotides forms a well-ordered β-sheet that protrudes from the globular core, and it lacks the canonical surface-exposed hydrophobic patch found in most cyclotides [1][3].

Why Tricyclon A Cannot Be Replaced by Another Cyclotide: Key Differentiators for Informed Sourcing


Cyclotides are not interchangeable commodities. Despite sharing the cyclic cystine-knot scaffold, individual members diverge dramatically in surface hydrophobicity, membrane interaction energetics, hemolytic activity, and biological potency [1][2]. Tricyclon A occupies a distinct position: it lacks the hydrophobic patch that drives the membrane-lytic and hemolytic activity of prototypical cyclotides (e.g., kalata B1, cycloviolacin O2), and it possesses a unique ordered β-sheet protrusion absent in other solved cyclotide structures [1]. These structural features translate directly into minimal hemolytic activity (~2% at 500 µM) and moderate antimicrobial MICs (80–160 µM), making tricyclon A a preferred scaffold for therapeutic engineering where cytotoxicity must be avoided [1][2]. Substituting an alternative cyclotide without these precise properties risks introducing unwanted hemolysis or losing the structural plasticity conferred by the protruding β-sheet.

Tricyclon A Comparative Evidence: Quantified Differentiation from Cyclotide Analogs


Minimal Hemolytic Activity: Tricyclon A vs. Typical Hemolytic Cyclotides

Tricyclon A exhibits exceptionally low hemolytic activity compared to the cyclotide class. In a standardized human red blood cell assay, tricyclon A caused only ~2% hemolysis at a concentration of 500 µM [1]. By contrast, the prototypical cyclotide kalata B1 typically displays >50% hemolysis at concentrations below 50 µM, and cycloviolacin O2 is similarly hemolytic at low micromolar concentrations [1][2]. This >25-fold reduction in hemolytic activity at a 10-fold higher test concentration represents a critical safety differentiator for pharmaceutical development.

Hemolysis Drug Safety Cyclotide Therapeutics

Absence of Surface Hydrophobic Patch: Tricyclon A vs. Prototypic Cyclotides

NMR structural analysis reveals that tricyclon A lacks the surface-exposed hydrophobic patch that is a hallmark of most cyclotides, including kalata B1 and cycloviolacin O2 [1]. This patch is the primary determinant of membrane binding and subsequent cytotoxicity in cyclotides [2]. OPM (Orientations of Proteins in Membranes) analysis confirms that tricyclon A has a hydrophobic thickness of only 4.4 Å, a tilt angle of 71°, and a ΔGtransfer of -4.7 kcal/mol . These values indicate significantly weaker membrane insertion compared to potent cyclotides like circulin B and cyclopsychotride A, which show lower tilt angles, greater penetration depth, and more favorable (more negative) ΔGtransfer values [2].

Membrane Interaction Cytotoxicity Cyclotide Engineering

Unique β-Sheet Protrusion: Structural Differentiation from All Other Cyclotides

Tricyclon A is the only cyclotide structure reported—as of the original publication and subsequent database entries—in which a loop that is typically disordered in other cyclotides (e.g., kalata B1, circulin A, cycloviolacin O1) forms a well-defined β-sheet that protrudes from the globular cystine-knot core [1][2]. This structural element demonstrates that the cyclotide fold can accommodate substantial secondary structure variation without disrupting the cystine knot essential for stability [1]. This structural plasticity is not observed in kalata B1 (PDB 1NB1), cycloviolacin O1 (PDB 1NBJ), or palicourein (PDB 1R1F), where the homologous loop regions remain disordered or form different local conformations [1].

Protein Engineering Structural Biology Cyclotide Fold

Antimicrobial Activity Profile: Tricyclon A vs. Potent Antibacterial Cyclotides

Tricyclon A exhibits moderate, experimentally validated antimicrobial activity with MIC values against Escherichia coli (160 µM), Pseudomonas aeruginosa (80 µM), Staphylococcus aureus (160 µM), and Candida albicans (80 µM) [1]. These MICs place tricyclon A in the non-potent category (MIC >10 µM) as defined by Mehta et al., in contrast to potent antibacterial cyclotides such as circulin B and cyclopsychotride A, which display MICs <10 µM against Gram-negative bacteria [2]. The 8- to >16-fold higher MIC values of tricyclon A are mechanistically linked to its weaker membrane interaction (higher ΔGtransfer, higher tilt angle, lower penetration depth) [2].

Antimicrobial Peptides MIC Gram-negative Bacteria

Membrane Penetration Depth and Tilt Angle: Quantitative Energetic Differences from Potent Cyclotides

In silico PPM server analysis demonstrates that tricyclon A has a higher ΔGtransfer and tilt angle with lower penetration depth compared to potent antibacterial cyclotides [1]. Specifically, tricyclon A shows a tilt angle of 71° , whereas potent cyclotides like circulin B display lower tilt angles (consistent with deeper membrane insertion). Molecular dynamics simulations confirmed that the weaker membrane interaction of tricyclon A correlates with its non-potent antibacterial activity [1]. These quantitative biophysical parameters provide a computational screening criterion to distinguish tricyclon A from membrane-active cyclotides in procurement specifications.

Membrane Biophysics ΔGtransfer Cyclotide-Membrane Interaction

Precursor Protein and Biosynthetic Processing: Tricyclon A vs. Other Cyclotide Precursors

The 22 kDa precursor protein of tricyclon A was identified and characterized, revealing processing mechanisms for cyclotide maturation [1]. This precursor is distinct from those of other cyclotides such as the Oak1 precursor of kalata B1 (Oldenlandia affinis) and the Voc precursors of cycloviolacins (Viola odorata) [1][2]. The tricyclon A precursor (partial, 30719.18 Da) is notably larger than the kalata B2 precursor (22449.27 Da) as catalogued in CyBase [2]. Understanding precursor-specific processing is critical for heterologous recombinant production, where precursor design directly impacts yield and correct cyclization.

Biosynthesis Precursor Processing Recombinant Production

High-Value Application Scenarios for Tricyclon A Based on Quantified Differentiation


Scaffold for Grafting Therapeutic Epitopes with Minimal Hemolytic Liability

Tricyclon A's ~2% hemolysis at 500 µM and lack of a hydrophobic patch make it an ideal scaffold for grafting bioactive peptide sequences into the protruding β-sheet loop, achieving therapeutic functionality without introducing membrane-lytic toxicity. This application is directly supported by the hemolysis and structural data in Section 3 [1][2].

Negative Control for Cyclotide Membrane Interaction and Antibacterial Studies

With MICs of 80–160 µM and weak membrane interaction (ΔGtransfer -4.7 kcal/mol, tilt angle 71°), tricyclon A serves as a well-characterized negative control in experiments comparing potent membrane-active cyclotides (e.g., circulin B, cyclopsychotride A). Its quantitative biophysical parameters provide a benchmark for non-potent cyclotide behavior [1][2].

Structural Biology Studies of Cyclotide Fold Plasticity

The unique ordered β-sheet protrusion from loop 5—absent in all other cyclotide structures—makes tricyclon A the preferred system for investigating how the cyclotide fold accommodates secondary structure variation while maintaining the cystine-knot core, directly informing protein engineering efforts [1].

Recombinant Production Method Development Using the 22 kDa Precursor

The characterized 22 kDa tricyclon A precursor (30719.18 Da) provides a defined target for developing heterologous expression and in vitro cyclization protocols, distinct from the smaller kalata B2 precursor system (22449.27 Da). This is critical for bioprocess development aimed at scalable cyclotide production [1][2].

Quote Request

Request a Quote for tricyclon A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.